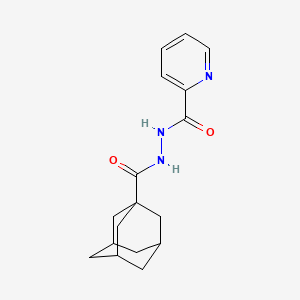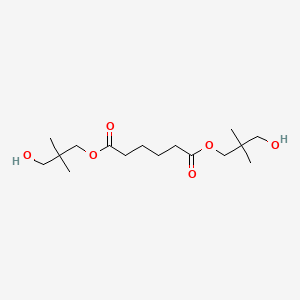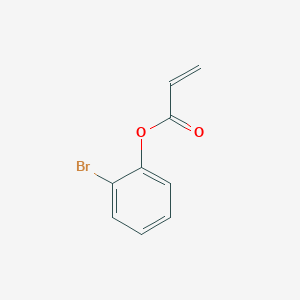
Tributylmethylammonium trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributylmethylammonium trifluoromethanesulfonate is a useful research compound. Its molecular formula is C14H30F3NO3S and its molecular weight is 349.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tributylmethylammonium trifluoromethanesulfonate typically involves the reaction of tributylmethylammonium chloride with silver trifluoromethanesulfonate. The reaction is carried out in an organic solvent such as acetonitrile under inert atmosphere conditions to prevent moisture interference. The resulting product is then purified through recrystallization or distillation .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Tributylmethylammonium trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate anion acts as a leaving group.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired oxidation or reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the original compound .
Applications De Recherche Scientifique
Tributylmethylammonium trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic synthesis reactions due to its excellent solubility and stability.
Biology: The compound is employed in the extraction and purification of biomolecules, as well as in enzymatic reactions where it can enhance enzyme stability and activity.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Mécanisme D'action
The mechanism by which tributylmethylammonium trifluoromethanesulfonate exerts its effects is primarily through its ionic nature. The compound can stabilize charged intermediates in chemical reactions, thereby facilitating various transformations. In biological systems, it can interact with proteins and other biomolecules, enhancing their stability and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tributylmethylammonium bis(trifluoromethylsulfonyl)imide
- Methyltributylammonium bis(trifluoromethylsulfonyl)imide
Uniqueness
Tributylmethylammonium trifluoromethanesulfonate is unique due to its specific combination of cation and anion, which imparts distinct properties such as high thermal stability and excellent solubility in organic solvents. Compared to similar compounds, it may offer better performance in certain applications, such as catalysis and material synthesis .
Propriétés
Numéro CAS |
944557-37-3 |
|---|---|
Formule moléculaire |
C14H30F3NO3S |
Poids moléculaire |
349.46 g/mol |
Nom IUPAC |
tributyl(methyl)azanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H30N.CHF3O3S/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;2-1(3,4)8(5,6)7/h5-13H2,1-4H3;(H,5,6,7)/q+1;/p-1 |
Clé InChI |
QJYWKNDUJQVUJU-UHFFFAOYSA-M |
SMILES canonique |
CCCC[N+](C)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 5-[({5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B14147133.png)
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14147139.png)
![4-Bromo-2-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B14147148.png)

amino}benzene](/img/structure/B14147156.png)
![1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14147158.png)
![N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide](/img/structure/B14147164.png)
![3-(1,3-Benzodioxol-5-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14147170.png)
![N'-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide](/img/structure/B14147178.png)

![3-(2-chlorophenyl)-N-{2-[(4-fluorobenzyl)sulfanyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14147194.png)


